L-Galactonic acid

Description

Significance of L-Galactonic Acid in Biological Systems Research

This compound and its lactone form, L-galactono-1,4-lactone, hold significant importance in biological systems, primarily as intermediates in the biosynthesis of L-ascorbic acid (vitamin C) in plants and certain animals. ontosight.aiebi.ac.uksmolecule.comnih.gov While humans cannot synthesize vitamin C and require it from their diet, many other organisms utilize metabolic pathways where this compound or L-galactono-1,4-lactone are crucial steps. ontosight.ai In plants, the predominant pathway for ascorbic acid biosynthesis is the L-galactose pathway, where L-galactono-1,4-lactone is converted to ascorbic acid by the enzyme L-galactono-1,4-lactone dehydrogenase (GLDH). ebi.ac.ukfrontiersin.orgresearchtrend.net Research into this compound contributes to understanding nutritional biochemistry and potential interventions for vitamin C deficiencies. ontosight.ai

Beyond its role in vitamin C synthesis, this compound is also an intermediate in the catabolism of D-galacturonic acid in certain microorganisms, such as filamentous fungi like Aspergillus niger and Trichoderma reesei. nih.govasm.orgd-nb.infovtt.finih.gov This pathway involves the reduction of D-galacturonic acid to this compound by D-galacturonate reductase. nih.govd-nb.info this compound can also be produced by acetic acid bacteria through the incomplete oxidation of carbohydrates. frontiersin.org

This compound has also been identified as a metabolite in Escherichia coli and humans. ebi.ac.uk In humans, galactonic acid (the stereoisomeric mixture or potentially D-galactonic acid) is a metabolic breakdown product of galactose and can be increased in conditions like galactosemia due to enzyme deficiencies. hmdb.ca

Historical Context of this compound Metabolic Pathway Discovery

The study of L-ascorbic acid biosynthesis pathways, in which this compound and its lactone are key intermediates, has a history dating back to the 1950s. researchtrend.net Early research aimed to understand how organisms synthesize this essential vitamin. The L-galactose pathway, now considered the dominant route in higher plants, was detailed later, with key intermediate metabolic products and enzymes being identified. frontiersin.orgresearchtrend.net The role of L-galactono-1,4-lactone as a direct precursor to ascorbic acid through the action of L-galactono-1,4-lactone dehydrogenase was a significant discovery in elucidating this pathway. ontosight.airesearchtrend.net

In the context of microbial metabolism, the catabolic pathways for utilizing uronic acids like D-galacturonic acid, which involve this compound as an intermediate, have also been investigated over time. Studies on filamentous fungi, for example, have revealed the enzymatic steps involved in the conversion of D-galacturonic acid through this compound to other products like pyruvate (B1213749) and glycerol (B35011). nih.govasm.org The identification and characterization of enzymes such as D-galacturonate reductase and L-galactonate dehydratase were crucial in understanding these microbial pathways. nih.govasm.orgnih.govaalto.fi

Current Research Frontiers in this compound Biochemistry

Current research involving this compound focuses on several areas, including its role in vitamin C biosynthesis regulation, its potential in biotechnology for producing valuable chemicals, and its implications in microbial metabolism.

Investigating the enzymes involved in the L-galactose pathway in plants continues to be an active area, with research exploring the regulation of gene expression related to ascorbate (B8700270) metabolism and the potential to enhance vitamin C accumulation in crops. smolecule.comfrontiersin.org

Furthermore, metabolic engineering of microorganisms to produce this compound from abundant biomass sources like pectin-rich agricultural waste is a significant research frontier. nih.govasm.orgd-nb.infovtt.finih.govresearchgate.net By manipulating microbial pathways, specifically by deleting genes encoding enzymes that further metabolize this compound (such as L-galactonate dehydratase), researchers have successfully engineered strains of fungi like Aspergillus niger and Trichoderma reesei to accumulate and excrete this compound. nih.govasm.orgvtt.finih.govaalto.fi This highlights the potential for this compound as a platform chemical produced through sustainable bioconversion processes. nih.govvtt.fiaalto.fi

Research also explores the enzymatic conversion of other sugar acids to galactonic acid isomers using enzymes like pyranose 2-oxidase. wu.ac.th Studies on the substrate specificity and mechanisms of these enzymes contribute to the broader understanding of carbohydrate metabolism and biocatalysis. wu.ac.th

The role of galactonic acid in human metabolism and its association with conditions like galactosemia also remains an area of study, particularly in the context of identifying metabolic markers for such disorders. hmdb.cafrontiersin.org

Detailed research findings in metabolic engineering have shown promising yields of this compound production. For instance, engineered Aspergillus niger strains with deleted gaaB genes (encoding L-galactonate dehydratase) have demonstrated the ability to convert D-galacturonic acid to this compound with significant yields. nih.govasm.orgvtt.finih.govaalto.fi Studies have reported yields ranging from 0.6 to 0.9 g of L-galactonate per gram of D-galacturonate consumed in these engineered fungal strains. nih.govasm.orgnih.gov Consolidated bioprocesses using pectin-rich biomass like citrus processing waste have also shown successful conversion to this compound, with yields approaching 90% of the theoretical maximum in solid-state fermentation. d-nb.infovtt.fiaalto.finih.gov

Here is a data table summarizing some reported this compound production yields in engineered fungal strains:

| Organism | Genetic Modification | Substrate | Process Type | Yield (g L-galactonate / g substrate) | Source |

| Aspergillus niger | ΔgaaB | D-Galacturonic acid | Submerged Fermentation | 0.6 - 0.9 | nih.govasm.orgnih.gov |

| Trichoderma reesei | Δlgd1 | D-Galacturonic acid | Submerged Fermentation | 0.6 - 0.9 | nih.govasm.orgnih.gov |

| Aspergillus niger | ΔgaaB, ΔgaaB-gaaA | Citrus Peel Waste | Solid-State Fermentation | ~0.9 (of theoretical maximum) | d-nb.infovtt.fiaalto.fi |

Structure

2D Structure

3D Structure

Properties

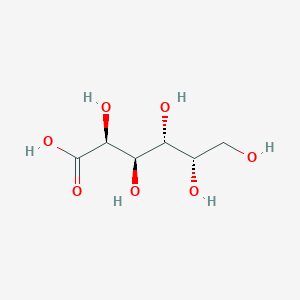

Molecular Formula |

C6H12O7 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m0/s1 |

InChI Key |

RGHNJXZEOKUKBD-RSJOWCBRSA-N |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways of L Galactonic Acid

L-Galactonic Acid Biosynthesis via D-Galacturonic Acid Pathway

The D-galacturonic acid pathway is a significant route for the production of this compound, particularly in fungi and certain photosynthetic organisms. This pathway initiates with the conversion of D-galacturonic acid, a major constituent of pectin (B1162225).

Enzymatic Reduction of D-Galacturonic Acid to this compound

The foundational step in the D-galacturonic acid pathway leading to this compound is the enzymatic reduction of D-galacturonic acid. This reaction is catalyzed by the enzyme D-galacturonate reductase (also known as GalUR or GalAR). d-nb.infoontosight.aioup.comnih.govnih.govresearchgate.nettandfonline.comresearchgate.netnih.gov The reduction typically requires a cofactor, with NADPH being the preferred one for many characterized D-galacturonate reductases, although some enzymes can also utilize NADH. ontosight.aitandfonline.comnih.govresearchgate.net The conversion results in the formation of this compound. d-nb.infoontosight.ainih.govtandfonline.com

Characterization of D-Galacturonate Reductase Enzymes

D-Galacturonate reductases have been characterized in various organisms, highlighting their diverse origins and enzymatic properties. Enzymes from filamentous fungi such as Aspergillus niger and Trichoderma reesei, as well as the yeast Cryptococcus diffluens, have been studied in the context of D-galacturonic acid catabolism. d-nb.infoontosight.ainih.govnih.govresearchgate.netnih.govresearchgate.netasm.orgasm.orgaalto.fi In photosynthetic organisms like Euglena gracilis and strawberry, GalUR is involved in an ascorbate (B8700270) biosynthesis pathway. oup.comnih.govresearchgate.nettandfonline.comresearchgate.netnih.gov

Characterization studies have revealed details about the molecular weight, optimal pH, and temperature for these enzymes. For instance, D-galacturonate reductase from the psychrophilic yeast Cryptococcus diffluens (Cd-GalUAR) has a molecular weight of approximately 45 kDa, is stable between pH 6.5 and 7.5, and up to 35°C, with optimal activity at pH 7.0 and 40°C. nih.gov This enzyme assimilates D-galacturonic acid and requires NADPH as a cofactor. nih.gov Studies on Euglena gracilis GalUR indicate an optimal pH of 7.2 for the reduction of D-galacturonic acid and activation by H2O2, suggesting regulation by cellular redox status. tandfonline.com

These enzymes play a role beyond simple catabolism; in plants, D-galacturonate reductase can help detoxify accumulated D-galacturonic acid, thereby protecting the plant from oxidative stress. ontosight.ai

Origins from Pectin Degradation and D-Galacturonic Acid Availability

The primary source of D-galacturonic acid for this pathway is the degradation of pectin. ontosight.airesearchgate.netnih.govresearchgate.netasm.orgaalto.fiwikipedia.orgresearchgate.netsjtu.edu.cn Pectin is a complex polysaccharide abundant in the cell walls of plants, and its breakdown, often facilitated by pectinolytic enzymes, releases D-galacturonic acid monomers. d-nb.infoontosight.airesearchgate.netresearchgate.netaalto.fisjtu.edu.cn

Agricultural residues rich in pectin, such as citrus processing waste and sugar beet pulp, represent significant and readily available sources of D-galacturonic acid. d-nb.inforesearchgate.netasm.orgaalto.firesearchgate.netsjtu.edu.cn The efficient conversion of this abundant D-galacturonic acid into valuable products like this compound is an area of interest in biotechnology. d-nb.infonih.govasm.orgaalto.firesearchgate.netsjtu.edu.cn

Research has demonstrated the potential for producing this compound from pectin-rich biomass using engineered microbial strains. For example, engineered strains of Aspergillus niger and Trichoderma reesei with modified D-galacturonic acid catabolic pathways have been shown to convert D-galacturonic acid into this compound. d-nb.inforesearchgate.netnih.govasm.orgaalto.fi Yields of L-galactonate between 0.6 to 0.9 g per g of substrate consumed have been reported in engineered fungal strains. researchgate.net Production at lower pH can also favor this compound accumulation in A. niger. researchgate.netaalto.fi

This compound as an Intermediate in Ascorbate Biosynthesis

Beyond its role in catabolism, this compound serves as an intermediate in certain pathways for the biosynthesis of L-ascorbic acid (Vitamin C), particularly in some plant species and the alga Euglena gracilis. oup.comnih.govresearchgate.nettandfonline.comresearchgate.netontosight.ainih.govresearchtrend.netscielo.brresearchgate.net While the D-mannose/L-galactose pathway is considered the predominant route for ascorbate biosynthesis in most plants, alternative pathways, including one involving D-galacturonic acid and this compound, have been identified and studied. oup.comnih.govresearchtrend.netscielo.brresearchgate.net

Conversion of this compound to L-Galactono-1,4-Lactone

In the context of ascorbate biosynthesis via the D-galacturonic acid pathway, this compound is converted to L-galactono-1,4-lactone. oup.comnih.govresearchgate.nettandfonline.comresearchgate.netnih.govresearchtrend.netscielo.br This lactone is a crucial precursor, as it is directly oxidized to L-ascorbic acid in the final step of the pathway in organisms capable of this synthesis. oup.comontosight.airesearchtrend.netscielo.br

Functional Analysis of Aldonolactonase Enzymes in this Conversion

The conversion of this compound to L-galactono-1,4-lactone is catalyzed by enzymes classified as aldonolactonases (ALase). oup.comnih.govresearchgate.netresearchgate.netnih.govresearchtrend.net Functional analysis of these enzymes has been conducted in organisms where this pathway is active. In Euglena gracilis, aldonolactonase has been identified and characterized as a key enzyme in its ascorbate biosynthesis pathway. researchgate.netresearchgate.net Studies involving gene silencing of aldonolactonase in E. gracilis have indicated its significance for ascorbate biosynthesis in this organism. researchgate.net

In the moss Physcomitrium patens, two aldonolactonase paralogs (PpALase1 and PpALase2) have been identified and characterized. nih.gov Kinetic analyses showed that PpALase1 is a functional enzyme catalyzing the conversion of this compound to L-galactono-1,4-lactone. nih.gov Interestingly, studies in P. patens suggested that while the D-galacturonate pathway exists, the D-mannose/L-galactose pathway is dominant for ascorbate biosynthesis in this moss, and PpALase1 might also play a role in dehydroascorbate degradation. nih.gov While aldonolactonase activity in this conversion has been reported in the context of higher plants, the specific gene encoding this enzyme in higher plants was noted as unidentified in earlier research. nih.gov

Here is a summary of some research findings related to this compound biosynthesis:

| Organism | Pathway Involved | Key Enzyme (Reduction) | Cofactor Preference (Reduction) | Key Enzyme (Lactonization) | Notes | Source |

| Aspergillus niger | D-Galacturonic Acid Catabolism | D-Galacturonate Reductase (GAAA) | NADPH | L-Galactonate Dehydratase | Engineered strains accumulate this compound upon dehydratase deletion. | d-nb.inforesearchgate.netasm.org |

| Trichoderma reesei | D-Galacturonic Acid Catabolism | D-Galacturonate Reductase | Not explicitly specified | L-Galactonate Dehydratase | Engineered strains accumulate this compound upon dehydratase deletion. | nih.govresearchgate.netasm.org |

| Cryptococcus diffluens | D-Galacturonic Acid Metabolism | Galacturonate Reductase (Cd-GAR1) | NADPH | Not explicitly specified | Converts D-galacturonic acid to this compound. | nih.govresearchgate.netmdpi.com |

| Euglena gracilis | Ascorbate Biosynthesis (D-GalUA) | D-Galacturonate Reductase | NADPH (preferred) | Aldonolactonase | This compound is an intermediate to L-galactono-1,4-lactone. | nih.govresearchgate.nettandfonline.com |

| Strawberry | Ascorbate Biosynthesis (D-GalUA) | D-Galacturonate Reductase | NADP | Not explicitly specified | D-Galacturonic acid transformed to Ascorbate, likely via this compound. | oup.comnih.govresearchgate.net |

| Physcomitrium patens | Ascorbate Biosynthesis (D-GalUA) | Not explicitly specified | Not explicitly specified | Aldonolactonase (PpALase1) | Catalyzes conversion of this compound to L-galactono-1,4-lactone. | nih.gov |

*Note: In fungal catabolism, this compound is further metabolized by L-galactonate dehydratase, not formed by it. Deletion of this enzyme leads to this compound accumulation. d-nb.infonih.govresearchgate.netasm.org

Interplay with Other Ascorbate Biosynthetic Routes (e.g., D-Mannose/L-Galactose Pathway)

In plants, L-ascorbic acid (AsA) biosynthesis is a complex metabolic network involving at least four proposed routes. The D-Mannose/L-Galactose (D-Man/L-Gal) pathway is widely accepted as the predominant route, especially in photosynthetic tissues frontiersin.orgbiorxiv.orgresearchgate.net. This pathway involves a series of enzymatic conversions starting from GDP-D-mannose or GDP-L-galactose, leading to the synthesis of L-galactono-1,4-lactone, the immediate precursor to AsA frontiersin.orgbiorxiv.orgnih.govwikipedia.org.

This compound is a crucial intermediate in the alternative D-galacturonate pathway, which has been shown to contribute to AsA biosynthesis in certain plant tissues and species, particularly during fruit ripening frontiersin.orgoup.comfrontiersin.org. In this pathway, D-galacturonic acid, often derived from the breakdown of pectin, is reduced to this compound by a D-galacturonate reductase (GalUR) frontiersin.orgnih.govoup.comfrontiersin.org. This compound can then spontaneously convert to L-galactono-1,4-lactone nih.gov.

While the D-Man/L-Gal pathway is considered dominant in many plants, the D-galacturonate pathway provides an alternative route to L-galactono-1,4-lactone via this compound, highlighting the interconnectedness of these biosynthetic routes in maintaining cellular ascorbate levels.

Comparative Biosynthetic Analyses Across Eukaryotic Organisms

Ascorbate biosynthesis pathways exhibit variation across different eukaryotic organisms. While plants primarily utilize pathways involving L-galactose or D-galacturonic acid, other eukaryotes employ different routes.

In contrast to land plants, organisms like the unicellular phytoflagellated protozoan Euglena gracilis lack the D-Man/L-Gal pathway and synthesize ascorbate through a pathway involving D-galacturonic acid biorxiv.org. In this pathway, an aldonolactonase (ALase) plays a key role, catalyzing the conversion of this compound to L-galactono-1,4-lactone, similar to a step in the plant D-galacturonate pathway biorxiv.orgnih.gov.

Filamentous fungi such as Aspergillus niger and Hypocrea jecorina ( Trichoderma reesei) also possess a D-galacturonate pathway where D-galacturonic acid is converted to this compound by a D-galacturonate reductase aalto.figoogle.com. Further metabolism of this compound in these fungi can proceed differently than in plants or Euglena. For example, an L-galactonate dehydratase is involved in converting this compound to L-threo-3-deoxy-hexulosonic acid in a putative fungal pathway google.com. Metabolic engineering efforts in Aspergillus niger and Hypocrea jecorina have successfully demonstrated the biotechnological production of this compound by blocking its downstream metabolism aalto.fi.

Mammals, including humans, are unable to synthesize L-ascorbic acid due to a mutation in the gene encoding L-gulono-1,4-lactone oxidase, the final enzyme in their biosynthetic pathway which starts from glucose nih.govwikipedia.org. Their pathway involves intermediates distinct from this compound.

Catabolic Pathways and Degradation of L Galactonic Acid

Fungal Catabolism of L-Galactonic Acid

In filamentous fungi, such as Aspergillus niger and Trichoderma reesei (Hypocrea jecorina), this compound is an intermediate in a well-defined pathway for the degradation of D-galacturonic acid, a primary component of pectin (B1162225). wikipedia.orgmdpi.com This pathway consists of a series of enzymatic reactions that channel this compound into central metabolic routes.

Role of L-Galactonate Dehydratase in Pathway Progression

The committed step in the fungal catabolism of this compound is its dehydration, a reaction catalyzed by the enzyme L-galactonate dehydratase (EC 4.2.1.145). nih.gov This enzyme specifically converts L-galactonate into L-threo-3-deoxy-hexulosonate, also known as 2-keto-3-deoxy-L-galactonate (L-KDGal). mdpi.comnih.gov The reaction involves the removal of a water molecule from the L-galactonate substrate.

The essentiality of L-galactonate dehydratase for pathway progression has been demonstrated through genetic studies. For instance, deletion of the gene encoding this enzyme, such as lgd1 in T. reesei or gaaB in A. niger, results in the inability of the fungal strains to grow on D-galacturonic acid as a carbon source. wikipedia.org This blockage leads to the intracellular accumulation of L-galactonate, confirming the enzyme's critical role in the catabolic sequence. wikipedia.org The enzyme exhibits specificity for L-galactonate and D-arabonate but does not show activity with stereoisomers like D-galactonate or D-gluconate. nih.gov

Downstream Enzymatic Steps to Central Carbon Metabolism Intermediates (e.g., Pyruvate (B1213749), Glycerol)

Following the formation of 2-keto-3-deoxy-L-galactonate, the pathway proceeds through two additional enzymatic steps to yield intermediates that can directly enter central metabolism. wikipedia.orgnih.gov

First, the intermediate 2-keto-3-deoxy-L-galactonate is cleaved by the enzyme 2-keto-3-deoxy-L-galactonate aldolase (B8822740). wikipedia.orgnih.gov This reaction breaks the six-carbon chain into two three-carbon molecules: pyruvate and L-glyceraldehyde. wikipedia.orgnih.gov Pyruvate is a key metabolite that can be directly utilized in the citric acid cycle or other biosynthetic pathways.

The second product, L-glyceraldehyde, is subsequently reduced to glycerol (B35011) by an L-glyceraldehyde reductase. wikipedia.orgresearchgate.net This final step connects the pathway to glycerol metabolism, another central metabolic route. The complete enzymatic sequence from L-galactonate to central metabolites is summarized in the table below.

Enzymatic Steps in Fungal this compound Catabolism

| Step | Substrate | Enzyme | Product(s) | Fungus Example |

|---|---|---|---|---|

| 1 | This compound | L-Galactonate dehydratase | 2-Keto-3-deoxy-L-galactonate | Aspergillus niger, Trichoderma reesei |

| 2 | 2-Keto-3-deoxy-L-galactonate | 2-Keto-3-deoxy-L-galactonate aldolase | Pyruvate + L-Glyceraldehyde | Aspergillus niger |

| 3 | L-Glyceraldehyde | L-Glyceraldehyde reductase | Glycerol | Trichoderma reesei |

Regulatory Mechanisms of Fungal this compound Catabolism

The catabolism of this compound in fungi is tightly regulated at the transcriptional level to ensure that the necessary enzymes are produced only when their substrate is available. In Aspergillus niger, the expression of the genes involved in this pathway is controlled by a specific regulatory system responsive to D-galacturonic acid.

This system involves at least two key proteins: a transcriptional activator, GaaR, and a repressor protein, GaaX. nih.govnih.gov GaaR is essential for the induction of the genes encoding the catabolic enzymes, including L-galactonate dehydratase (gaaB). mdpi.comkegg.jp Studies have shown that a deletion of the gaaR gene prevents the fungus from growing on D-galacturonic acid because the entire catabolic pathway is not expressed. mdpi.comkegg.jp

The repressor protein GaaX is thought to inhibit the activity of GaaR in the absence of an inducer molecule. nih.govnih.gov Recent research has identified that the true physiological inducer of the system is not D-galacturonic acid itself, but rather the downstream intermediate, 2-keto-3-deoxy-L-galactonate. nih.govnih.gov This intermediate is believed to bind to the repressor GaaX, causing it to release its inhibition on the GaaR activator. This allows GaaR to initiate the transcription of the structural genes required for the pathway. nih.gov Overexpression of GaaR can lead to the constitutive, inducer-independent expression of the pathway genes, further confirming its role as the primary activator. nih.gov

Bacterial Catabolism of this compound

Bacteria employ different strategies for the breakdown of galactonic acid isomers compared to fungi. While the fungal pathway is a reductive pathway starting from D-galacturonic acid, bacterial pathways can be oxidative and involve distinct intermediates and enzymatic reactions, including isomerization.

Distinct Bacterial Pathways (e.g., Isomerization-based Degradation)

A notable example of a distinct bacterial pathway is found in the human gut bacterium Bacteroides vulgatus, which can utilize L-galactose. In this pathway, L-galactose is converted to L-galactonate. Subsequently, L-galactonate undergoes an oxidation reaction catalyzed by L-galactonate dehydrogenase, which converts it to D-tagaturonate. nih.gov This conversion represents an isomerization step where the stereochemistry of the molecule is altered. D-tagaturonate is then channeled into the degradation pathway for D-glucuronate and D-galacturonate, which ultimately yields pyruvate and D-glyceraldehyde. nih.gov

Other bacteria catabolize D-galactonate through a pathway that shares similarities with the fungal route in its initial steps but differs in its connection to central metabolism. This pathway, sometimes referred to as a non-phosphorylative route, involves a D-galactonate dehydratase that produces 2-keto-3-deoxy-D-galactonate (D-KDGal). researchgate.net This intermediate is then cleaved by a specific aldolase into pyruvate and D-glyceraldehyde. researchgate.net

Integration into Broader Microbial Carbohydrate Metabolism (e.g., Entner-Doudoroff Pathway, Pentose Phosphate Pathway)

The bacterial catabolic pathways for galactonic acid are integrated with central carbohydrate metabolism, primarily through the Entner-Doudoroff (ED) and Pentose Phosphate (PPP) pathways.

The catabolism of D-galactonate can proceed via a phosphorylative pathway that directly links to the ED pathway. In this route, 2-keto-3-deoxy-D-galactonate is first phosphorylated by a kinase to form 2-keto-3-deoxy-6-phospho-D-galactonate (KDPGal). researchgate.net This phosphorylated intermediate is a key substrate for KDPG aldolase, a hallmark enzyme of the Entner-Doudoroff pathway. wikipedia.org The KDPG aldolase then cleaves 2-keto-3-deoxy-6-phospho-D-galactonate into pyruvate and D-glyceraldehyde-3-phosphate. researchgate.net Both of these products are central metabolites that can be readily used by the cell for energy production or biosynthesis.

The products of both phosphorylative and non-phosphorylative pathways, such as pyruvate and glyceraldehyde-3-phosphate, are also key intermediates in the Pentose Phosphate Pathway and glycolysis. nih.gov Glyceraldehyde-3-phosphate can enter the non-oxidative branch of the PPP or be converted further in glycolysis. nih.govbiorxiv.org This integration allows for metabolic flexibility, enabling bacteria to efficiently channel carbon from this compound and its isomers into various essential cellular processes.

Key Enzymes in Bacterial Galactonate Catabolism

| Enzyme | Reaction | Pathway Link | Bacterial Example |

|---|---|---|---|

| L-Galactonate dehydrogenase | L-Galactonate → D-Tagaturonate | Isomerization-based pathway | Bacteroides vulgatus |

| D-Galactonate dehydratase | D-Galactonate → 2-Keto-3-deoxy-D-galactonate | Non-phosphorylative pathway | General bacterial pathway |

| 2-Keto-3-deoxy-D-galactonokinase | 2-Keto-3-deoxy-D-galactonate → 2-Keto-3-deoxy-6-phospho-D-galactonate | Phosphorylative ED Pathway | General bacterial pathway |

| 2-Keto-3-deoxy-6-phospho-D-galactonate aldolase | 2-Keto-3-deoxy-6-phospho-D-galactonate → Pyruvate + D-Glyceraldehyde-3-phosphate | Entner-Doudoroff Pathway | General bacterial pathway |

This compound Metabolism in Other Biological Systems

While significant research has focused on the central metabolic pathways in model organisms, the catabolism of this compound is also observed in a diverse range of other biological systems, particularly in fungi and some bacteria. These pathways are often linked to the degradation of plant-derived polysaccharides like pectin.

In filamentous fungi such as Aspergillus niger and Hypocrea jecorina (also known as Trichoderma reesei), this compound is a key intermediate in the catabolism of D-galacturonic acid, the primary component of pectin. nih.govnih.gov This fungal pathway is distinct from the bacterial route for D-galacturonic acid degradation. researchgate.net The process begins with the reduction of D-galacturonic acid to this compound by an NAD(P)H-dependent D-galacturonic acid reductase. nih.gov Subsequently, this compound is converted to 2-keto-3-deoxy-L-galactonate (L-KDG) by the enzyme L-galactonate dehydratase. nih.govnih.gov This intermediate is then cleaved by an aldolase into pyruvate and L-glyceraldehyde, which can enter central metabolic pathways. nih.gov The basidiomycotic yeast Cryptococcus diffluens has also been shown to convert this compound to 2-keto-3-deoxy-L-galactonic acid, suggesting a similar pathway to that found in ascomycetes.

Recent findings have also identified pathways involving this compound or its derivatives in bacteria. In the human gut bacterium Bacteroides vulgatus, a novel pathway for L-galactose metabolism has been discovered where this compound serves as an intermediate. nih.govacs.orgnih.gov This pathway involves the oxidation of L-galactose to L-galactono-1,5-lactone, which is then hydrolyzed to this compound by an L-galactono-1,5-lactonase. nih.govacs.org The resulting this compound is subsequently oxidized by an L-galactonate dehydrogenase to yield D-tagaturonate. nih.govacs.orgnih.gov

Furthermore, the catabolism of L-2-keto-3-deoxy-galactonate (L-KDG), the direct downstream product of this compound dehydration in fungi, has been observed in Escherichia coli. nih.gov This indicates that some bacteria possess the enzymatic machinery to process intermediates of the fungal this compound pathway. Additionally, a pathway for the degradation of 3,6-anhydro-L-galactose in the marine bacterium Vibrio sp. leads to the formation of L-KDG, which is then further metabolized. nih.gov

In the domain of Archaea, specific pathways for the degradation of this compound have not been extensively characterized. However, studies on the haloarchaeon Haloferax volcanii have detailed the catabolism of D-galactose via the DeLey-Doudoroff pathway. nih.govresearchgate.net This pathway involves the enzyme D-galactonate dehydratase, which acts on the D-enantiomer of galactonic acid. nih.govresearchgate.net

The table below summarizes the key enzymes and products in the this compound metabolic pathways found in these diverse biological systems.

| Organism | Pathway Context | Key Enzyme(s) | Product(s) of this compound Metabolism |

|---|---|---|---|

| Aspergillus niger / Hypocrea jecorina (Fungi) | D-Galacturonic Acid Catabolism | L-Galactonate dehydratase, 2-keto-3-deoxy-L-galactonate aldolase | 2-keto-3-deoxy-L-galactonate, leading to Pyruvate and L-Glyceraldehyde |

| Cryptococcus diffluens (Yeast) | This compound Conversion | Dehydratase | 2-keto-3-deoxy-L-galactonic acid |

| Bacteroides vulgatus (Bacteria) | L-Galactose Catabolism | L-Galactonate dehydrogenase | D-Tagaturonate |

Enzymology of L Galactonic Acid Metabolism

Characterization of Enzymes Catalyzing L-Galactonic Acid Transformations

Several enzymes are known to act on this compound or its related lactone form, L-galactono-1,4-lactone. These enzymes exhibit specific biochemical properties and substrate specificities that dictate their roles in metabolic pathways.

Biochemical Properties and Kinetic Parameters

Enzymes involved in this compound metabolism have been characterized based on their biochemical properties and kinetic parameters. For instance, L-galactono-1,4-lactone dehydrogenase (L-GalLDH), an enzyme catalyzing the conversion of L-galactono-1,4-lactone to L-ascorbic acid, has been purified from sources like sweet potato roots. This enzyme has a reported molecular mass of 56 kDa, an optimum pH between 8.0 and 8.5, and a Km value of 0.12 mM for L-galactono-gamma-lactone nih.govresearchgate.net. Substrate inhibition has been observed at higher concentrations (>4.2 mM) nih.gov.

Another enzyme, L-galactonate-5-dehydrogenase from Escherichia coli, has been shown to oxidize this compound to D-tagaturonic acid. This enzyme has a Km of 19.5 mM and a kcat of 0.51 s-1 for this compound aalto.fivtt.fi. D-galacturonic acid reductase from Euglena gracilis, which converts D-galacturonic acid to this compound, has an optimal pH of 7.2 and is activated by H2O2 tandfonline.com. Its kinetic parameters for D-galacturonic acid are a kcat of 0.19 s-1 and a Km of 3.79 mM tandfonline.com.

Spinach L-galactose dehydrogenase (L-GalDH), which acts upstream of this compound by converting L-galactose to L-galactono-1,4-lactone, has a molecular mass of 75 kDa and a specific activity of approximately 15.1 ± 0.3 µmol h–1 (mg protein)–1 oup.com. Its activity is inhibited by L-ascorbate oup.com.

Here is a summary of some kinetic parameters:

| Enzyme | Source | Substrate | Km (mM) | kcat (s⁻¹) | Vmax (nkat/mg) | Optimum pH |

| L-Galactono-1,4-lactone dehydrogenase | Sweet potato roots | L-galactono-γ-lactone | 0.12 | - | - | 8.0-8.5 |

| L-Galactonate-5-dehydrogenase | Escherichia coli | This compound | 19.5 | 0.51 | - | - |

| D-Galacturonic acid reductase | Euglena gracilis | D-galacturonic acid | 3.79 | 0.19 | - | 7.2 |

| L-Galactonate dehydratase | Rhodosporidium toruloides | L-galactonate | 5.8 | - | 2939 | - |

Substrate Specificity and Stereoselectivity

Enzymes involved in this compound metabolism display distinct substrate specificities. L-Galactono-1,4-lactone dehydrogenase (L-GalLDH) from Arabidopsis thaliana utilizes L-galactono-1,4-lactone and L-gulono-1,4-lactone as substrates but not their D-enantiomers or this compound uniprot.org. Similarly, the enzyme from sweet potato roots shows L-galactono-gamma-lactone as the only effective substrate nih.gov.

D-galacturonic acid reductase from Euglena gracilis shows highest activity with D-galacturonic acid, followed by D-glucuronic acid, and lower activity with other sugars like D-xylose, L-galactose, and D-galactose tandfonline.com.

L-galactonate dehydratase (GaaB) in Aspergillus niger is the only dehydratase identified in a study with activity towards this compound, although it can have broad substrate specificity aalto.fivtt.fi.

Stereoselectivity is a crucial aspect of these enzymes' function, ensuring the correct enantiomer is processed. For example, L-GalLDH specifically acts on the L- enantiomers of galactono-1,4-lactone and gulono-1,4-lactone uniprot.org. The conversion of D-galacturonic acid to this compound by D-galacturonic acid reductase also highlights stereospecificity tandfonline.com.

Identification of Novel this compound-Processing Enzymes

Research continues to identify novel enzymes involved in this compound metabolism. For instance, a fungal this compound dehydratase capable of converting this compound into L-threo-3-deoxy-hexulosonic acid has been identified and cloned google.comgoogleapis.com. This enzyme is involved in the fungal D-galacturonate pathway google.com.

In Cryptococcus diffluens, an enzyme that converts this compound to 2-keto-3-deoxy-L-galactonic acid has been recognized and characterized mdpi.comresearchgate.net. This indicates a metabolic pathway similar to that found in ascomycetes mdpi.com.

The identification of L-galactonate-5-dehydrogenase in Escherichia coli as an enzyme oxidizing this compound to D-tagaturonic acid also represents the characterization of a relevant enzyme in bacterial metabolism aalto.fivtt.fi.

Structural Biology of this compound-Related Enzymes

Understanding the three-dimensional structures of enzymes involved in this compound metabolism provides insights into their catalytic mechanisms and substrate interactions.

Active Site Analysis and Mechanistic Insights

Active site analysis helps to understand how enzymes bind their substrates and catalyze reactions. The active site of an enzyme is a specific chemical environment created by a unique combination of amino acid residues that bind to the substrate cuny.edu.

For enzymes acting on this compound or its precursors, the active site architecture is crucial for substrate recognition and catalysis. While specific detailed active site analyses for enzymes directly processing this compound are still emerging, studies on related enzymes provide insights.

The crystal structure of spinach L-galactose dehydrogenase (SoGDH), which produces L-galactono-1,4-lactone, reveals a (β/α)8 barrel structure related to aldehyde-keto reductases (AKRs) nih.gov. The structure bound to NAD+ suggests that the absence of Arg279 contributes to its preference for NAD+ over NADP+ nih.gov. Residue substitutions at the C-terminal end of the barrel (Tyr185, Tyr61, Ser59, and Asp128) are likely determinants of substrate specificity nih.gov.

In a fungal copper radical oxidase engineered to oxidize galactose, modifications in the active site loop switched the regioselectivity from C-6 to C-1 oxidation, resulting in the production of galactonic acid acs.orgnih.gov. This highlights the importance of active site architecture in determining reaction outcome.

For 3,6-anhydro-L-galactonate cycloisomerase (ACI), an enzyme acting on a derivative of this compound, structural analysis revealed a 20s loop region in the capping domain important for enzymatic reactivity and substrate specificity researchgate.net. A conformational change of Ile142 was observed to cause spatial expansion in the binding pocket researchgate.net.

Structure-Function Relationships of this compound Modifying Enzymes

The relationship between the structure of an enzyme and its function is fundamental to enzymology. For enzymes that modify this compound, specific structural features dictate their catalytic activity, substrate specificity, and regulation.

The structural studies of L-galactose dehydrogenase (SoGDH) have contributed to understanding structure-function relationships in vitamin C synthesis enzymes nih.gov. The (β/α)8 barrel structure is a common fold in enzymes catalyzing similar reactions nih.gov. The specific amino acid residues in the active site and their arrangement determine which substrates can bind and be transformed cuny.edu.

Protein engineering studies on enzymes, including those in sugar metabolism, demonstrate that altering amino acid sequences, particularly within the binding pocket or active site, can significantly impact substrate specificity and stereoselectivity mdpi.commdpi.com. While direct examples for this compound modifying enzymes are still being elucidated, this principle applies.

The structural characterization of an ancestral L-galactono-1,4-lactone dehydrogenase variant (vGalDH) showed that mutagenesis, specifically introducing an asparagine at position 413, could alter substrate affinity while retaining catalytic efficiency unipv.it. This provides a clear example of how subtle structural changes can impact function.

The fact that L-GalLDH is associated with the mitochondrial electron transfer chain and relies on cytochrome C as an electron acceptor, unlike some other aldonolactone oxidoreductases, points to structural features that facilitate this interaction unipv.it.

Genetic and Metabolic Engineering Strategies for L Galactonic Acid Production

Pathway Reconstruction and Optimization in Heterologous Hosts

L-Galactonic acid is an intermediate in the fungal catabolic pathway of D-galacturonic acid. In this pathway, D-galacturonic acid is first reduced to this compound by a D-galacturonate reductase, and subsequently, this compound is converted to 2-keto-3-deoxy-L-galactonate by an L-galactonate dehydratase. d-nb.infonih.govgoogle.com Engineering efforts often focus on modifying or reconstructing this pathway in suitable microbial hosts to facilitate this compound production. nih.govresearchgate.netencyclopedia.pubcapes.gov.brnih.govnih.govnih.gov

A key strategy to achieve extracellular accumulation of this compound is to block its further metabolism in the host organism. This is commonly achieved by deleting or silencing the gene encoding L-galactonate dehydratase, the enzyme responsible for the next step in the catabolic pathway. nih.govresearchgate.netencyclopedia.pubresearchgate.netcapes.gov.brnih.govnih.govcapes.gov.br

In filamentous fungi like Aspergillus niger and Trichoderma reesei, the genes encoding L-galactonate dehydratase are gaaB and lgd1, respectively. nih.govresearchgate.netencyclopedia.pubresearchgate.netnih.gov Deletion of gaaB in A. niger or lgd1 in T. reesei has successfully resulted in strains that convert D-galacturonic acid to this compound and excrete it into the medium. nih.govresearchgate.netencyclopedia.pubresearchgate.netnih.gov These knockout strains are unable to grow efficiently on D-galacturonic acid as a sole carbon source. nih.govresearchgate.net

To enhance the production rate of this compound, the expression of genes involved in its biosynthesis can be increased. The first step in the fungal D-galacturonic acid catabolic pathway, which leads to this compound, is catalyzed by D-galacturonate reductase (encoded by gaaA in A. niger). d-nb.info Overexpression of gaaA in an A. niger ΔgaaB strain has been shown to improve the initial production rates of this compound. nih.govaalto.firesearchgate.netnih.gov

The conversion of D-galacturonic acid to this compound by D-galacturonate reductase is a reductive step that requires a cofactor, typically NADPH. nih.govnih.gov Efficient production of this compound depends on the availability of this cofactor and maintaining cellular redox balance. researchgate.netnih.gov Strategies to address cofactor availability include coupling the reduction of D-galacturonic acid to the oxidation of a co-substrate that yields the necessary redox cofactors. For instance, in Saccharomyces cerevisiae, coupling D-galacturonic acid reduction to sorbitol oxidation has been explored to provide NADPH. nih.gov Engineering efforts have also focused on modifying the cofactor preference of D-galacturonate reductases from NADPH to NADH to better integrate with cellular metabolism and improve redox balance. nih.gov

Development of Microbial Cell Factories for this compound

Various microorganisms are being explored and engineered as cell factories for this compound production, with a focus on those capable of utilizing pectin-rich biomass or D-galacturonic acid. nih.govmdpi.comresearchgate.netencyclopedia.pubresearchgate.netcapes.gov.brnih.govnih.govnih.govvtt.fi

Filamentous fungi, particularly Aspergillus niger and Trichoderma reesei, are attractive hosts due to their ability to efficiently secrete pectinases, which can hydrolyze pectin-rich biomass into D-galacturonic acid, the direct precursor for this compound production. nih.govaalto.firesearchgate.netd-nb.info As discussed, deletion of the L-galactonate dehydratase genes (gaaB in A. niger and lgd1 in T. reesei) has been a successful strategy to enable this compound accumulation. nih.govresearchgate.netencyclopedia.pubresearchgate.netcapes.gov.brnih.govnih.govvtt.fi

Engineered strains of A. niger and T. reesei have demonstrated the ability to produce this compound from pure D-galacturonic acid and even directly from pectin-rich biomass like citrus processing waste in consolidated bioprocesses. aalto.fid-nb.infocapes.gov.br Production yields of 0.6 to 0.9 g of L-galactonate per gram of substrate consumed have been reported in T. reesei Δlgd1 and A. niger ΔgaaB strains. nih.govresearchgate.netnih.govresearchgate.net Intracellular accumulation of L-galactonate (40 to 70 mg g biomass−1) has been observed, suggesting that export might be a limiting factor in some strains. nih.govresearchgate.netnih.govresearchgate.net

Data Table: this compound Production in Engineered Filamentous Fungi

| Organism | Genetic Modification | Substrate | Yield (g/g substrate) | Titer (g/L) | Reference |

| Trichoderma reesei | Δlgd1 | D-galacturonate | 0.6 - 0.85 | Up to 7.2 | nih.govresearchgate.net |

| Aspergillus niger | ΔgaaB | D-galacturonate | 0.7 - 0.9 | Up to 5.4 | nih.govresearchgate.net |

| Aspergillus niger | ΔgaaB + gaaA OE | D-galacturonate | Not specified | Improved rate | nih.govaalto.firesearchgate.netnih.gov |

| Aspergillus niger | ΔgaaB | Polygalacturonate | Similar to monomer | Not specified | nih.govresearchgate.netnih.gov |

| Aspergillus niger | ΔgaaB | Orange peel waste | Close to 90% theoretical yield | Not specified | d-nb.infocapes.gov.br |

OE: Overexpression

While filamentous fungi have shown promise, yeasts like Saccharomyces cerevisiae and bacteria like Escherichia coli are also being investigated as alternative hosts for this compound production. These organisms offer advantages in terms of rapid growth rates and well-established genetic engineering tools. researchgate.netmdpi.com

Saccharomyces cerevisiae does not naturally metabolize D-galacturonic acid or this compound efficiently. nih.gov However, engineered S. cerevisiae strains expressing the fungal D-galacturonate pathway enzymes have been developed to convert D-galacturonic acid to this compound. researchgate.netnih.gov Challenges in S. cerevisiae engineering for this compound production have included the efficient supply of NADPH, the preferred cofactor for D-galacturonate reductase. nih.gov Strategies involving cofactor engineering and the use of co-substrates like sorbitol have been explored to address this. nih.gov

Escherichia coli has also been metabolically engineered for the production of sugar acids, including D-galactonate (an epimer of L-galactonate). researchgate.netnih.govresearchgate.net While the focus has often been on D-galactonate from D-galactose, the principles and techniques developed in E. coli for sugar acid production, such as blocking competing pathways and overexpressing key enzymes, are relevant for this compound production. researchgate.netnih.govresearchgate.net E. coli possesses sugar acid transporters like DgoT that can transport D-galactonic acid, which might be relevant for this compound transport as well, given the structural similarity. nih.gov

Data Table: this compound and Related Sugar Acid Production in Engineered Yeast and Bacteria

| Organism | Genetic Modification | Substrate | Product | Titer (g/L) | Yield (g/g or mol/mol) | Reference |

| Saccharomyces cerevisiae | Expressing fungal D-galacturonate pathway enzymes | D-galacturonic acid | This compound | Not specified | ~96% conversion | nih.gov |

| Saccharomyces cerevisiae | Engineered for cofactor supply (e.g., sorbitol co-substrate) | D-galacturonic acid + Sorbitol | This compound | Not specified | Nearly complete conversion of consumed D-galacturonic acid | nih.gov |

| Escherichia coli | ΔgalK ΔdgoK + gld (from P. syringae) | D-galactose | D-galactonate | 17.6 | 88.1% | researchgate.netnih.govresearchgate.net |

| Escherichia coli | ΔgalK ΔdgoK + AraDH (from A. brasilense) | D-galactose | D-galactonate | 24.0 | Not specified | researchgate.net |

Note: D-galactonate production data is included as an example of metabolic engineering in E. coli for sugar acids, relevant to this compound strategies.

Process Intensification and Bioreactor Studies for this compound Yields

Process intensification and optimized bioreactor operation are crucial for achieving high yields and efficient production of this compound. Fed-batch fermentation is a commonly employed strategy in microbial production studies to enhance product titers. citeab.comnih.govmacsenlab.comdsmz.denih.govasm.orgnih.govguidetopharmacology.org This approach involves the gradual addition of substrate to the bioreactor, which helps to maintain optimal substrate concentrations and minimize inhibitory effects that can occur with high initial substrate levels.

Studies have demonstrated the effectiveness of fed-batch fermentation in increasing this compound yields using engineered microorganisms such as Saccharomyces cerevisiae and Pichia pastoris. citeab.comnih.govmacsenlab.comdsmz.denih.govasm.orgnih.govguidetopharmacology.org For instance, research on Saccharomyces cerevisiae engineered for this compound production has utilized fed-batch strategies coupled with process optimization to achieve high yields from substrates like D-galactose and L-arabinose. macsenlab.comdsmz.denih.govnih.govguidetopharmacology.org Similarly, engineered Pichia pastoris strains have been employed in fed-batch cultures for efficient this compound production. citeab.comnih.govasm.org

Specific research findings highlight the impact of bioreactor conditions and process parameters on this compound production. While detailed data tables from the search results are not directly extractable in a structured format, the snippets indicate that studies have investigated factors such as substrate concentration, feeding strategy, and potentially pH and aeration to maximize yields. citeab.commacsenlab.comdsmz.denih.govguidetopharmacology.org For example, one study on engineered Aspergillus niger reported producing L-galactonate at yields of 0.6 to 0.9 g per g of substrate consumed in bioreactors. asm.orgnih.gov Another study using Trichoderma reesei achieved up to 7.2 g/L of L-galactonate with yields of 0.60 to 0.85 g per g of D-galacturonate consumed in a bioreactor setting, noting that initial yields could reach 0.9 to 1.0 g/g but decreased during the production phase. asm.orgnih.gov The provision of a cosubstrate has also been shown to improve the production rate and titer in some fungal systems. asm.orgnih.gov

Utilization of Renewable Biomass for this compound Production

The utilization of renewable biomass as a feedstock is a key focus in the sustainable production of this compound. Various forms of biomass contain sugars that can serve as substrates for microbial conversion. nih.govnih.govresearchgate.net Pectin-rich biomass, such as citrus processing waste, is particularly attractive due to its abundance and high content of D-galacturonic acid, which can be converted to this compound. aalto.fid-nb.infoescholarship.orgresearchgate.net

Microbial fermentation processes have been developed to utilize renewable resources for this compound production. Engineered microorganisms are essential for these processes, enabling the efficient conversion of specific sugars present in biomass hydrolysates. citeab.comnih.govmacsenlab.comdsmz.denih.govasm.orgnih.govguidetopharmacology.orgnih.govnih.gov D-galactose and L-arabinose are two primary sugar substrates found in renewable biomass that have been targeted for this compound production using engineered strains of Saccharomyces cerevisiae, Pichia pastoris, Gluconobacter oxydans, and Pseudomonas syringae. citeab.comnih.govmacsenlab.comdsmz.denih.govasm.orgnih.govguidetopharmacology.orgnih.govnih.gov

Research has explored the direct conversion of biomass hydrolysates to this compound in consolidated bioprocesses. For instance, engineered Aspergillus niger strains have been successfully used to convert pectin (B1162225) in orange peel directly to this compound with a yield close to 90% in both submerged and solid-state fermentation processes. aalto.fid-nb.inforesearchgate.net These studies demonstrate the potential for utilizing agricultural residues as cost-effective and sustainable feedstocks for this compound production.

The efficient conversion of biomass-derived sugars requires microorganisms capable of metabolizing these substrates and channeling them towards this compound synthesis. Metabolic engineering strategies are employed to modify natural pathways or introduce new ones in host organisms to facilitate this conversion. citeab.comnih.govmacsenlab.comdsmz.denih.govasm.orgnih.govguidetopharmacology.orgnih.gov The use of versatile sugar dehydrogenases, such as an L-arabinose dehydrogenase from Azospirillum brasilense, has shown promise in enabling engineered Escherichia coli to produce L-arabonate and D-galactonate from L-arabinose and D-galactose, respectively. nih.govresearchgate.net

While significant progress has been made, challenges remain in optimizing the utilization of complex biomass feedstocks, including the efficient hydrolysis of polysaccharides into fermentable sugars and the mitigation of inhibitory compounds present in hydrolysates. researchgate.net

Analytical Methodologies in L Galactonic Acid Research

Chromatographic Techniques for L-Galactonic Acid Separation and Quantification

Chromatographic methods are fundamental for isolating this compound from complex biological or chemical matrices and determining its concentration.

High-Performance Liquid Chromatography (HPLC) for Metabolic Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the metabolic analysis of various compounds, including sugar acids like galactonic acid. While the search results primarily discuss the application of HPLC in general metabolomics and for other sugar acids or related compounds, they highlight the capability of HPLC, often coupled with mass spectrometry (LC-MS/MS), for targeted metabolic profiling. frontiersin.orgnih.gov This suggests that with appropriate column selection and method development, HPLC can be applied to the separation and quantification of this compound in metabolic studies. Targeted metabolic profiling using LC-MS/MS has been shown to differentiate metabolic profiles in various biological contexts. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolite profiling, and it has been applied to the analysis of galactonic acid. GC-MS-based metabolic profiling typically involves derivatization of the metabolites to make them volatile. rsc.org Studies have utilized GC-MS to identify and quantify galactonic acid in biological samples, such as urine and fruit extracts, as part of broader metabolic investigations. rsc.orgupm.edu.my For instance, galactonic acid was identified as one of the metabolites showing distinct differences in the urine of type 2 diabetic mice compared to normal mice, using a GC-MS-based protocol involving methoximation and silylation. rsc.org GC-MS profiling has also been used to correlate metabolites, including galactonic acid, with biological activities like antioxidant activity in Momordica charantia fruit extracts. upm.edu.my

High-Performance Anion-Exchange Chromatography

High-Performance Anion-Exchange Chromatography (HPAEC), particularly when coupled with Pulsed Amperometric Detection (PAD), is a valuable technique for the separation and quantitative determination of carbohydrates, including aldonic acids like galactonic acid. researchgate.netncsu.eduag.gov HPAEC operates based on the ionization of carbohydrates in a strongly alkaline environment, allowing their separation on an anion exchange column. unam.mxnih.gov This method offers advantages over traditional detection methods like refractive index or low-wavelength UV detection in terms of resolution and sensitivity for saccharides and sugar acids. ag.gov HPAEC-PAD has been successfully applied for the simultaneous determination of various monosaccharides, uronic acids, and aldonic acids in complex matrices such as biomass prehydrolysates. ncsu.edu

Spectroscopic Techniques for this compound Identification and Structural Elucidation in Research Contexts

Spectroscopic methods provide crucial information for confirming the identity and determining the structure of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the identification and structural elucidation of organic compounds, including reaction products involving this compound. google.commdpi.comsemanticscholar.org NMR provides detailed information about the carbon-hydrogen framework and functional groups of a molecule. In research involving enzymatic conversion of this compound, NMR spectroscopy (both ¹H and ¹³C NMR, including 2D techniques like DQFCOSY and HSQC) has been used to identify the structure of the reaction product. google.commdpi.comresearchgate.net For example, NMR was instrumental in verifying the structure of 2-keto-3-deoxy-galactonic acid, a product formed from this compound by a dehydratase enzyme. google.commdpi.com NMR studies can also provide insights into the predominant structural form of the product, such as the existence of a compound primarily in a pyranose ring form. google.com

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for metabolite identification in metabolomics research, offering high accuracy and resolution in determining the mass-to-charge ratio (m/z) of ions. hmdb.caijpras.comthermofisher.com This accurate mass information is essential for determining the elemental composition of a metabolite. thermofisher.com HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the analysis of complex biological samples and provides data that can be searched against databases for putative metabolite identification. ijpras.comresearchgate.net While accurate mass is a key piece of information, confident metabolite identification often requires additional data, such as fragmentation patterns obtained through tandem mass spectrometry (MS/MS), and comparison with reference standards. ijpras.comresearchgate.netnih.gov HRMS can help distinguish isobaric compounds, which are molecules with the same nominal mass but different elemental compositions. ijpras.comnih.gov

Enzymatic Assays for Specific this compound Transformations

Enzymatic assays are crucial tools in the research of this compound transformations, providing insights into the specific enzymes involved, their reaction kinetics, and metabolic pathways. These assays typically involve incubating the enzyme with this compound (or a precursor) and necessary cofactors, followed by the measurement of the formation of products or the consumption of substrates.

One key enzyme involved in this compound metabolism in certain organisms is L-galactonate dehydratase. This enzyme catalyzes the conversion of this compound to 2-keto-3-deoxy-L-galactonic acid (L-2KDGal). mdpi.com Assays for L-galactonate dehydratase activity can be performed by measuring the generation of L-2KDGal. mdpi.com A common method for detecting L-2KDGal is the thiobarbituric acid (TBA) assay. mdpi.com In this assay, L-2KDGal reacts with TBA to produce a colored product that can be detected spectrophotometrically, typically at 549 nm. mdpi.com The concentration of L-2KDGal can be calculated using its molar extinction coefficient. mdpi.com Enzyme activity is often defined in units, such as the increase of 1 mM L-2KDGal per minute. mdpi.com

Another enzyme relevant to this compound is D-galacturonate reductase, which catalyzes the reduction of D-galacturonic acid to this compound, often using NADPH as a cofactor. ontosight.aitandfonline.com Spectrophotometric assays for D-galacturonate reductase activity can monitor the decrease in NADPH absorbance at 340 nm as the reaction proceeds. tandfonline.com The specificity of this enzyme with alternative substrates and its kinetic properties can also be determined using such assays. tandfonline.com Research has shown that D-galacturonate reductase from Euglena gracilis utilizes NADPH and has specific K_m values for D-galacturonic acid and D-glucuronic acid. nih.gov However, this enzyme was found not to catalyze the reverse reaction with this compound and NADP+. nih.gov

L-galactonate-5-dehydrogenase is another enzyme that acts on this compound, oxidizing it to D-tagaturonic acid. vtt.fi This enzyme, found in Escherichia coli, has been characterized, and its activity can be used for the quantitative detection of this compound and L-gulonic acid in a coupled assay. nih.govaalto.fi The kinetic parameters, such as K_m and k_cat, for L-galactonate have been determined for this enzyme. nih.govaalto.fi

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a powerful analytical technique used to separate and detect sugar acids, including substrates and products of enzymatic reactions involving this compound. mdpi.com This method allows for the analysis of the reaction mixture to identify and quantify the compounds present after enzymatic transformation. mdpi.com

Detailed research findings from enzymatic assays provide valuable data on enzyme kinetics, substrate specificity, and optimal reaction conditions. For instance, studies on L-galactonate dehydratase from Cryptococcus diffluens have shown its activity in converting this compound to a product identified as 2-keto-3-deoxy-L-galactonic acid (L-threo-3-deoxy-hexulosonic acid). mdpi.com The specific activity of this enzyme in a diethylaminoethyl (DEAE)-fractionated enzyme preparation was reported as 272 units/mg protein, measured by the TBA assay. mdpi.com

Research on the D-galacturonate pathway in Rhodosporidium toruloides has also utilized in vitro enzymatic assays to determine the Michaelis-Menten kinetics of enzymes involved in the metabolism of D-galacturonic acid, which leads to the formation of L-galactonate. nih.gov These studies provide kinetic parameters such as K_m and V_max for enzymes like D-galacturonic acid reductase and L-galactonate dehydratase, offering quantitative data on their catalytic efficiency. nih.gov

The development of engineered microorganisms for the production of this compound from D-galacturonic acid often involves the study of enzymes in the relevant metabolic pathways using enzymatic assays. researchgate.netresearchgate.net For example, engineered strains of Aspergillus niger have been developed that convert D-galacturonic acid to this compound, and the enzymatic activities within these strains are crucial for this conversion. researchgate.net Assays can confirm the activity of introduced enzymes, such as D-galacturonate reductase, and assess the impact of gene deletions, such as the deletion of this compound dehydratase genes, on the accumulation of this compound. google.com

Here is a table summarizing some detailed research findings on enzymatic activities related to this compound transformations:

| Enzyme | Source Organism | Substrate(s) | Product(s) | Assay Method(s) | Key Findings / Data |

| L-Galactonate Dehydratase | Cryptococcus diffluens | This compound | 2-Keto-3-deoxy-L-galactonic acid | TBA assay, HPAEC-PAD | Specific activity: 272 units/mg protein (DFE) mdpi.com |

| D-Galacturonate Reductase | Euglena gracilis | D-Galacturonic acid, NADPH | This compound, NADP+ | Spectrophotometric (NADPH decrease), HPLC tandfonline.com | K_m (D-Galacturonic acid): 3.79 ± 0.5 mM nih.gov |

| L-Galactonate-5-dehydrogenase | Escherichia coli | This compound | D-Tagaturonic acid | Coupled assay | K_m (L-Galactonate): 19.5 ± 0.6 mM, k_cat: 0.51 ± 0.03 s⁻¹ nih.gov |

| L-Galactonate Dehydratase | Rhodosporidium toruloides | L-Galactonate | 3-deoxy-l-threo-hex-2-ulosonate | Semicarbazide assay nih.gov | K_m: 5.8 mM, V_max: 2,939 nkat/mg nih.gov |

This table presents specific examples of enzymatic assays and associated data found in the research literature concerning this compound transformations. mdpi.comtandfonline.comnih.govnih.govnih.gov

Ecological and Biotechnological Significance of L Galactonic Acid

Role of L-Galactonic Acid in Plant Cell Wall Catabolism and Dynamics

Plant cell walls are complex, dynamic structures primarily composed of polysaccharides, including pectin (B1162225), a major component particularly abundant in soft and non-woody tissues like citrus peel and sugar beet pulp. researchgate.netmdpi.com Pectin is a heteropolysaccharide with D-galacturonic acid as its main monomer. researchgate.netnih.gov The catabolism of pectin, and thus the release of D-galacturonic acid, is a crucial process in plant development, such as fruit ripening, and in the interaction between plants and microorganisms, particularly plant pathogens. conicet.gov.arfrontiersin.orgresearchgate.netfrontiersin.org

This compound plays a role as an intermediate in certain pathways involved in the metabolism of D-galacturonic acid derived from pectin breakdown. In some plants, D-galacturonic acid is reduced to this compound by the enzyme D-galacturonate reductase. conicet.gov.arfrontiersin.org this compound can then be further converted, notably into L-galactono-1,4-lactone, a direct precursor for the synthesis of L-ascorbic acid (vitamin C) in plants. frontiersin.orgresearchgate.netontosight.aid-nb.info This linkage between cell wall metabolism and vitamin C synthesis suggests a reciprocal contribution between primary metabolism and cell wall dynamics. frontiersin.org The breakdown of cell wall polymers can increase the availability of precursors for ascorbate (B8700270) biosynthesis via the this compound pathway. uba.ar

Microorganisms, especially fungi and bacteria, also play a significant role in plant cell wall catabolism. They secrete a variety of cell wall-degrading enzymes that break down plant cell wall components, including pectin, releasing sugars and sugar acids like D-galacturonic acid. researchgate.netfrontiersin.org Some microorganisms can metabolize D-galacturonic acid through specific pathways. In filamentous fungi, a proposed catabolic pathway for D-galacturonic acid involves its conversion to this compound by D-galacturonate reductase, followed by the action of L-galactonate dehydratase and 2-keto-3-deoxy-L-galactonate aldolase (B8822740). researchgate.net The presence and activity of these enzymes in microorganisms highlight the ecological significance of this compound as an intermediate in the microbial utilization of plant-derived carbon sources.

The dynamic nature of plant cell walls, which undergo significant changes in composition and architecture during development and in response to stress, is intrinsically linked to the processes of synthesis and catabolism of its components. mdpi.comcnrs.fr While this compound is primarily known as a catabolic intermediate of pectin-derived D-galacturonic acid, its position in metabolic pathways connected to essential compounds like vitamin C underscores its indirect involvement in processes influencing plant growth and stress response.

This compound as a Platform Chemical for Industrial Applications

This compound has garnered interest as a potential platform chemical due to its physicochemical properties, which are similar to those of D-gluconic acid, a widely used commodity chemical. nih.govresearchgate.net This similarity suggests that this compound could serve as an alternative chelating agent in various industries, including cosmetic and food applications. researchgate.net

One of the most significant biotechnological applications linked to this compound is its role as a precursor for the synthesis of L-ascorbic acid (vitamin C). nih.govresearchgate.netd-nb.info L-galactono-1,4-lactone, which can be formed from this compound, is the immediate precursor to vitamin C and can be converted through chemical or fermentative processes. nih.govresearchgate.netontosight.aid-nb.info Given the large annual production of synthetic L-ascorbic acid, utilizing abundantly available pectin-rich biomass, such as citrus processing waste and sugar beet pulp, as a source of D-galacturonic acid for subsequent conversion to this compound and then vitamin C presents a promising sustainable approach. researchgate.netnih.govd-nb.info

Engineered microorganisms, particularly fungal species like Aspergillus niger and Hypocrea jecorina (formerly Trichoderma reesei), have been developed to efficiently convert D-galacturonic acid to this compound. nih.govresearchgate.netaalto.fi By modifying the metabolic pathways in these organisms, specifically by deleting the gene encoding L-galactonate dehydratase, this compound can accumulate and be produced in significant titres. aalto.figoogle.com Research has demonstrated the feasibility of producing this compound from pure D-galacturonic acid and even directly from pectin-rich biomass through consolidated bioprocessing strategies, achieving high product yields. d-nb.infoaalto.fi

The potential industrial applications of this compound extend beyond vitamin C synthesis. As a molecule with multiple hydroxyl and carboxyl groups, it shares structural features with hexaric acids, which are being explored as starting materials for various platform chemicals, including adipic acid and furan (B31954) dicarboxylic acid. mdpi.com While research specifically on this compound for these applications is ongoing, its structural characteristics suggest potential for similar downstream conversions into valuable industrial intermediates.

The development of efficient microbial production methods from renewable resources like agricultural waste streams is crucial for making this compound more widely available and cost-effective, thereby unlocking its potential for broader industrial use. nih.govd-nb.info

Contribution to Microbial Ecology and Nutrient Cycling

This compound plays a role in microbial ecology primarily as an intermediate in the catabolism of D-galacturonic acid, a major component of pectin found in decaying plant material. researchgate.net Microorganisms, including bacteria and fungi, are essential for the decomposition of plant biomass, a process that is fundamental to nutrient cycling in various ecosystems. frontiersin.org

The ability of microorganisms to break down pectin and metabolize the resulting D-galacturonic acid allows them to access a significant source of carbon and energy. researchgate.net this compound is a key intermediate in the D-galacturonic acid catabolic pathway in many fungi. researchgate.netaalto.fi Studies using techniques like Biolog EcoPlates, which assess the metabolic potential of microbial communities based on their ability to utilize various carbon sources, have shown that D-galactonic acid γ-lactone (a lactone form of this compound) can be utilized by certain microbial communities, including those associated with aquatic plants. unibuc.roableweb.orgnih.gov

The utilization of this compound and other plant-derived compounds by microorganisms contributes directly to nutrient cycling by breaking down complex organic matter into simpler forms that can be assimilated by other organisms or returned to the environment. In environments rich in plant residues, such as soils and aquatic systems, the microbial metabolism of pectin and its derivatives, including this compound, is a critical step in the biogeochemical cycles of carbon.

Future Research Directions in L Galactonic Acid Studies

Discovery of Novel L-Galactonic Acid Biosynthetic and Catabolic Enzymes

Understanding the complete enzymatic landscape governing this compound synthesis and degradation is crucial for metabolic engineering and biotechnological applications. While some key enzymes have been identified, the discovery of novel enzymes with different properties, specificities, or from diverse organisms could open new possibilities.

In plants, this compound is a precursor to L-galactono-1,4-lactone, which is then converted to ascorbic acid by L-galactono-1,4-lactone dehydrogenase (GLDH). smolecule.comoup.comnih.govmdpi.com Future research could focus on exploring the specific enzymes and pathways involved in L-galactonolactone synthesis in various plant species. smolecule.com Understanding the regulation of GLDH activity and its impact on L-galactonolactone availability could be beneficial for improving vitamin C content in crops. smolecule.com

In microorganisms, this compound is an intermediate in the catabolism of D-galacturonic acid. researchgate.netnih.gov For instance, in Aspergillus niger, D-galacturonic acid is sequentially catabolized into L-galactonate, followed by conversion to 2-keto-3-deoxy-L-galactonate by an L-galactonate dehydratase (GaaB). nih.govresearchgate.net Deletion of the gene encoding this dehydratase in A. niger and Trichoderma reesei resulted in strains that converted D-galacturonic acid to this compound, which was then excreted. researchgate.netnih.gov This highlights the role of dehydratases in this compound catabolism. Further research is needed to identify and characterize other potential this compound dehydratases or enzymes involved in alternative catabolic routes in various microorganisms. vtt.fi

The bacterial enzyme L-galactonate-5-dehydrogenase (YjjN) from Escherichia coli has been shown to oxidize this compound to D-tagaturonic acid. researchgate.netvtt.fi While this enzyme activity has been demonstrated, further characterization of novel L-galactonate dehydrogenases from diverse bacterial species could reveal enzymes with different catalytic efficiencies or substrate specificities. researchgate.net

The identification of novel enzymes can be facilitated by exploring diverse microbial communities, including those from extreme environments, or by utilizing advanced genomic and proteomic techniques to identify candidate genes and proteins involved in this compound metabolism. frontiersin.org

Advanced Omics Approaches for Comprehensive this compound Metabolic Analysis

Advanced omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for gaining a comprehensive understanding of this compound metabolism within biological systems. metabolon.comthermofisher.commdpi.com Integrating data from multiple omics layers can provide a more holistic view of the complex regulatory networks and metabolic fluxes involving this compound. metabolon.comthermofisher.comnih.govmdpi.comasm.orgmdpi.comahajournals.org

Future research should leverage integrated multi-omics strategies to:

Map this compound Pathways: Combine transcriptomic and proteomic data to identify all enzymes involved in this compound biosynthesis and degradation in a given organism under different conditions. metabolon.comthermofisher.commdpi.com Metabolomics can confirm the presence and changes in this compound and related intermediates. metabolon.comthermofisher.commdpi.comasm.orgmdpi.comahajournals.org

Understand Regulation: Utilize transcriptomics and proteomics to investigate how the expression of genes and proteins involved in this compound metabolism is regulated in response to various environmental cues or genetic modifications. metabolon.comthermofisher.commdpi.com

Analyze Metabolic Flux: Employ flux balance analysis or 13C metabolic flux analysis, integrated with omics data, to quantify the flow of carbon through this compound pathways in engineered strains or organisms with altered metabolism.

Identify Bottlenecks: Use integrated omics data to pinpoint metabolic bottlenecks or limiting steps in this compound production or utilization pathways, guiding metabolic engineering efforts. metabolon.comthermofisher.commdpi.com

Studies have already demonstrated the utility of omics approaches in understanding related metabolic pathways. For example, transcriptomics has been used to identify genes involved in galactaric acid catabolism in A. niger. nih.gov Integrated omics analyses have provided insights into metabolic shifts in various biological contexts. nih.govmdpi.comasm.orgmdpi.comahajournals.org Applying similar comprehensive approaches specifically to this compound metabolism will be crucial for future advancements.

Development of Integrated Biorefinery Concepts for this compound Production

The production of this compound from renewable biomass resources, particularly pectin-rich agricultural residues like citrus processing waste and sugar beet pulp, is a promising area for the development of sustainable biorefineries. vtt.fiaalto.fiescholarship.orgresearchgate.netnih.goveuropa.eu Integrated biorefinery concepts aim to maximize the utilization of biomass components to produce a range of value-added products, minimizing waste and improving economic viability. biofueljournal.combiofueljournal.combmbf.de

Future research should focus on developing and optimizing integrated biorefinery concepts for this compound production by:

Utilizing Diverse Feedstocks: Explore the efficient conversion of various pectin-rich biomass sources, including those with complex compositions, into this compound. This requires optimizing pre-treatment and hydrolysis steps to release D-galacturonic acid, the primary precursor. vtt.fiescholarship.orgresearchgate.netnih.gov

Developing Robust Microbial Cell Factories: Engineer microorganisms, such as Aspergillus niger or Saccharomyces cerevisiae, for efficient and high-yield production of this compound from D-galacturonic acid or other suitable substrates. nih.govvtt.fiaalto.fiescholarship.orgnih.gov This involves optimizing metabolic pathways, improving substrate uptake, and enhancing tolerance to potential inhibitors present in biomass hydrolysates. nih.govescholarship.orgnih.govresearchgate.net

Integrating Upstream and Downstream Processes: Design and optimize the entire bioprocess, from biomass pre-treatment and enzymatic hydrolysis to fermentation and product recovery. bmbf.de Efficient and cost-effective separation and purification of this compound from fermentation broths are critical for economic feasibility. vtt.fi

Research has already demonstrated the feasibility of producing this compound from D-galacturonic acid using engineered A. niger strains, with yields approaching the theoretical maximum in some cases. nih.govvtt.fiaalto.fi Consolidated bioprocesses, where enzyme production, hydrolysis, and fermentation occur in a single step, are also being explored for this compound production from pectin-rich residues. vtt.fiaalto.fi

An example of reported this compound production data from engineered A. niger strains using D-galacturonic acid as substrate is shown below:

| Strain | Substrate | Initial Rate (g/L/h) | Final Yield (g/g) | Final Titer (g/L) |

| A. niger ΔgaaB | D-galacturonic acid | 0.07 - 0.12 | 0.60 - 0.85 | 7 - 9 |

Future work should aim to improve these metrics and develop processes suitable for industrial scale.

Exploiting this compound Metabolism for Sustainable Bioprocesses

Beyond its role as a precursor for vitamin C and a potential platform chemical, understanding and manipulating this compound metabolism can contribute to the development of other sustainable bioprocesses.

Future research directions in this area include:

Enhancing Vitamin C Production: Further engineering of microbial or plant systems to optimize the conversion of this compound or its precursors into L-ascorbic acid. smolecule.comoup.commdpi.com This could involve improving the efficiency of downstream enzymes like L-galactono-1,4-lactone dehydrogenase or enhancing the supply of this compound. smolecule.comoup.comnih.govmdpi.com